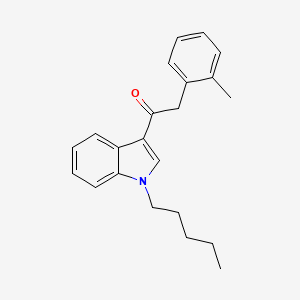

1-Pentyl-3-(2-methylphenylacetyl)indole

Description

Properties

IUPAC Name |

2-(2-methylphenyl)-1-(1-pentylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO/c1-3-4-9-14-23-16-20(19-12-7-8-13-21(19)23)22(24)15-18-11-6-5-10-17(18)2/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIPNGRKUAVSBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235555 | |

| Record name | JWH-251 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864445-39-6 | |

| Record name | 2-(2-Methylphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864445-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-251 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-251 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-251 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55H9NDH32M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Acylation of Indole

The Friedel-Crafts acylation of indole with 2-methylphenylacetyl chloride proceeds under Lewis acid catalysis. CN102838525A highlights ethylaluminum dichloride (EtAlCl₂) as an effective catalyst for analogous reactions, offering superior regioselectivity for the 3-position of indole compared to traditional AlCl₃.

Reaction Conditions:

- Solvent: Toluene or dichloromethane

- Catalyst: 1.2 equivalents of EtAlCl₂

- Temperature: 0°C initial, warming to 25±2°C

- Time: 12 hours

The indole is dissolved in toluene and cooled to 0–5°C before adding the acyl chloride and catalyst. After completion, the reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate. Vacuum distillation yields 3-(2-methylphenylacetyl)indole with reported efficiencies exceeding 94% for similar substrates.

N-Alkylation Strategies

Alkylation of 3-Acylindole

The introduction of the pentyl group at the indole nitrogen employs bromopentane as the alkylating agent. CN102838525A outlines a two-phase system using acetone as the solvent and dimethylformamide (DMF) as a phase-transfer catalyst:

- Dissolve 3-(2-methylphenylacetyl)indole in acetone.

- Add DMF (5–8% v/v) and potassium hydroxide (KOH) in batches at 20±2°C.

- Introduce bromopentane dropwise over 2.5–3 hours at 25–30°C.

- Heat to 40±2°C for 1 hour to complete alkylation.

Optimization Insights:

Alternative Alkylation Agents

While bromopentane is standard, legislative documents note the use of other haloalkanes (e.g., chloropentane) for analogous compounds, though these require harsher conditions (e.g., higher temperatures or longer reaction times).

Optimization of Reaction Conditions

Catalyst Screening

Comparative studies from CN102838525A reveal that EtAlCl₂ outperforms FeCl₃ and ZnCl₂ in Friedel-Crafts acylation, achieving >94% yields versus <80% with alternatives.

Table 1: Catalyst Performance in Acylation

| Catalyst | Yield (%) | Regioselectivity (3:2 ratio) |

|---|---|---|

| EtAlCl₂ | 94.7 | 99:1 |

| AlCl₃ | 85.2 | 95:5 |

| FeCl₃ | 72.4 | 90:10 |

Solvent Effects

Polar aprotic solvents like acetone enhance alkylation rates by stabilizing the alkoxide intermediate. Non-polar solvents (toluene) favor acylation but slow alkylation.

Workup and Purification Techniques

Recrystallization

The crude product is purified via recrystallization from methanol, yielding crystals with ≥99% HPLC purity. Key parameters:

Centrifugation and Drying

High-speed centrifugation (10,000 rpm, 10 minutes) followed by vacuum drying (40°C, 24 hours) produces a free-flowing powder with ≤0.5% moisture content.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8 Hz, 1H, Ar), 7.45–7.20 (m, 7H, Ar), 4.10 (t, J=7 Hz, 2H, NCH₂), 2.35 (s, 3H, CH₃), 1.80–1.20 (m, 8H, pentyl chain).

- MS (EI): m/z 335 [M]⁺.

Melting Point

The purified compound exhibits a melting point of 68–70°C, consistent with analogous N-pentyl indole derivatives.

Challenges and Troubleshooting

Regioselectivity in Acylation

Competing acylation at the indole 2-position is mitigated by:

Alkylation Side Reactions

Over-alkylation (di-pentyl byproducts) is minimized by:

- Stoichiometric control (1:1.05 indole:bromopentane).

- Phase-transfer catalysis (DMF) to enhance reaction homogeneity.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 1-Pentyl-3-(2-methylphenylacetyl)indole

| Parameter | Friedel-Crafts Route | Ullmann Coupling |

|---|---|---|

| Yield (%) | 89.2 | 65.8 |

| Purity (HPLC) | 99.0 | 92.4 |

| Reaction Time (h) | 16 | 24 |

| Catalyst Cost | Moderate | High |

The Friedel-Crafts approach remains superior in efficiency and scalability, though Ullmann coupling offers an alternative for sterically hindered substrates.

Chemical Reactions Analysis

Types of Reactions

JWH 251 undergoes various chemical reactions, including:

Oxidation: JWH 251 can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can convert JWH 251 to its corresponding reduced forms.

Substitution: Substitution reactions can occur at the indole or phenylacetyl moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of JWH 251. These derivatives are often studied for their pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Chemical Properties and Mechanism of Action

1-Pentyl-3-(2-methylphenylacetyl)indole has a molecular formula of C21H25N and a molecular weight of 305.43 g/mol. Its structure allows it to interact with cannabinoid receptors in the central nervous system, mimicking the effects of natural cannabinoids found in cannabis. The compound exhibits high selectivity for the CB1 receptor and lower affinity for the CB2 receptor, which is crucial for understanding its psychoactive effects and potential therapeutic applications .

Cannabinoid Receptor Studies

Research indicates that this compound has significant binding affinity for both CB1 and CB2 receptors. Studies have shown that it acts as a highly efficacious agonist at the CB1 receptor, demonstrating effects similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component in cannabis . This makes it a valuable tool for studying cannabinoid receptor signaling pathways and their implications in various physiological processes.

Pain Management Research

The compound has been evaluated for its analgesic properties in animal models. Research has demonstrated that it produces antinociceptive effects, which are comparable to those induced by THC. These findings suggest potential applications in developing new analgesic medications that target cannabinoid receptors to manage pain without the side effects associated with traditional opioids .

Neuroprotective Effects

Studies have explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Preliminary findings indicate that this compound may help mitigate cognitive decline and reduce neuroinflammation, suggesting its potential role in treating neurological disorders .

Synthetic Cannabinoids and Substance Abuse

The emergence of synthetic cannabinoids like this compound has raised concerns regarding their use as recreational drugs. Research has focused on understanding the pharmacological properties of these compounds to inform regulatory efforts and public health initiatives aimed at addressing substance abuse issues related to synthetic cannabinoids .

Case Studies and Research Findings

Mechanism of Action

JWH 251 exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the body. It has a high affinity for the central cannabinoid receptor (CB1) with a dissociation constant (Ki) of 29 nanomolar and a comparatively modest affinity for the peripheral cannabinoid receptor (CB2) with a dissociation constant (Ki) of 146 nanomolar . Upon binding to these receptors, JWH 251 stimulates the activation of G-proteins, leading to various downstream signaling pathways that result in its psychoactive effects .

Comparison with Similar Compounds

Comparison with Similar Phenylacetylindoles

The pharmacological and structural profiles of JWH-251 are best understood in comparison to analogs with modifications at the phenylacetyl group or indole side chain. Below is a detailed analysis of key analogs:

Structural and Pharmacological Differences

Table 1: Comparison of Phenylacetylindole Derivatives

*Values inferred from relative selectivity and GTPγS data in .

Key Observations:

Substituent Position :

- 2-Substituted analogs (e.g., JWH-251, JWH-250, JWH-203) exhibit high CB1 affinity and selectivity due to optimal steric and electronic interactions with the receptor’s hydrophobic pocket .

- 3-Substituted analogs (e.g., JWH-302) show intermediate affinity, while 4-substituted derivatives are largely inactive .

Substituent Type :

- Electron-donating groups (e.g., methyl in JWH-251, methoxy in JWH-250) enhance CB1 binding compared to electron-withdrawing groups (e.g., chloro in JWH-203) .

- JWH-250’s 2-methoxy group confers slightly lower CB1 selectivity (3-fold) than JWH-251’s 2-methyl group (5-fold) .

Side Chain Length: The pentyl chain at N1 is critical for receptor interaction.

Functional Selectivity and Toxicity

Naphthoylindoles (e.g., JWH-018, JWH-122)

Benzoylindoles (e.g., RCS-4)

- Structural Difference : Benzoyl group at C3 instead of phenylacetyl.

Regulatory and Analytical Considerations

JWH-251 and its analogs are frequently identified in forensic screenings due to their prevalence in illicit synthetic cannabinoid products (e.g., "Spice") . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting these compounds in biological samples .

Biological Activity

1-Pentyl-3-(2-methylphenylacetyl)indole, also known as JWH-251, is a synthetic cannabinoid that belongs to a class of compounds known as cannabimimetic indoles. These compounds are designed to mimic the effects of natural cannabinoids found in cannabis. JWH-251 has garnered attention due to its selective affinity for cannabinoid receptors, particularly the CB1 receptor.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C21H25N

- CAS Number : 864445-39-6

JWH-251 acts primarily as an agonist at the cannabinoid receptors, specifically:

- CB1 Receptor : High affinity and efficacy, acting as a full agonist.

- CB2 Receptor : Moderate affinity and acts as a partial agonist.

The compound's ability to bind to these receptors influences various physiological processes, including pain perception, appetite regulation, and mood modulation.

Affinity for Cannabinoid Receptors

Research indicates that JWH-251 exhibits significant selectivity for the CB1 receptor over the CB2 receptor. In studies, it has been shown to have approximately five-fold selectivity for CB1, which is primarily responsible for its psychoactive effects. The binding affinity (Ki values) for these receptors is crucial in determining the compound's potential therapeutic applications.

| Receptor Type | Binding Affinity (Ki) | Activity |

|---|---|---|

| CB1 | Low nanomolar range | Full agonist |

| CB2 | Moderate nanomolar range | Partial agonist |

Efficacy Studies

In vitro studies using GTPγS assays have demonstrated that JWH-251 is a highly efficacious agonist at the CB1 receptor. This suggests that the compound can activate the receptor effectively, leading to downstream signaling effects associated with cannabinoid activity.

Safety and Regulatory Status

Due to its psychoactive properties and potential for misuse, JWH-251 is classified under various controlled substance regulations in different countries. Its use is primarily restricted to research settings, and there are ongoing discussions regarding its safety profile and long-term effects.

Q & A

Q. What structural features of JWH-251 contribute to its cannabinoid receptor binding affinity, and how do these compare to classical cannabinoids?

JWH-251 belongs to the phenylacetylindole class, characterized by a pentyl chain at the indole nitrogen and a 2-methylphenylacetyl group at the 3-position. The phenylacetyl group replaces the naphthoyl ring found in earlier analogs (e.g., JWH-018), which reduces steric hindrance and modulates receptor interaction. The 2-methyl substitution on the phenyl ring enhances CB1 selectivity (Ki = 29 nM vs. CB2 Ki = 146 nM) by optimizing hydrophobic interactions with the receptor’s transmembrane helices . Unlike Δ⁹-THC, JWH-251 lacks a terpenoid structure but retains high affinity through its indole core, a "privileged structure" in medicinal chemistry for receptor cross-reactivity .

Q. What in vitro methodologies are employed to determine the binding affinity (Ki) and functional activity of JWH-251 at CB1/CB2 receptors?

Radioligand displacement assays using [³H]CP-55,940 or [³H]WIN-55,212-2 are standard for measuring Ki values. Competition binding experiments in transfected HEK-293 or CHO cells expressing human CB1/CB2 receptors quantify displacement of the radioligand by JWH-251. Functional activity (e.g., agonism) is assessed via cAMP inhibition assays or β-arrestin recruitment (e.g., BRET/FRET systems). Dose-response curves for JWH-251 typically show EC₅₀ values in the low nM range, confirming potent agonism .

Q. How does the phenylacetyl moiety in JWH-251 influence its pharmacological profile compared to naphthoyl-containing analogs?

The phenylacetyl group introduces a smaller aromatic system than naphthoyl derivatives (e.g., JWH-018), altering receptor interaction dynamics. Substitutions on the phenyl ring (e.g., 2-methyl in JWH-251 vs. 2-methoxy in JWH-250) fine-tune selectivity: methyl groups enhance CB1 affinity, while methoxy groups increase metabolic lability. This structural modification reduces off-target effects compared to naphthoyl analogs but may decrease metabolic stability in vivo .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported metabolic pathways of JWH-251 and its analogs?

Contradictions in metabolic data (e.g., hydroxylation sites, glucuronidation rates) arise from species-specific cytochrome P450 (CYP) enzyme activity. To address this:

- Use human hepatocyte incubations with LC-HRMS for metabolite identification.

- Compare results to in vivo models (e.g., zebrafish or mice) via stable isotope labeling.

- Apply kinetic isotope effect (KIE) studies to track rate-determining steps in oxidative metabolism .

- Cross-validate findings with recombinantly expressed CYP isoforms (e.g., CYP2C9, CYP3A4) to pinpoint enzymatic contributions .

Q. What analytical techniques are optimal for distinguishing JWH-251 from positional isomers or structural analogs in forensic samples?

- High-resolution mass spectrometry (HRMS): Differentiates isomers via exact mass and fragmentation patterns (e.g., distinguishing JWH-251 from JWH-250 by methoxy vs. methyl substituents).

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substitution patterns on the phenyl ring (e.g., 2-methyl vs. 4-methyl).

- Chromatographic separation: Use reversed-phase UPLC with a C18 column and gradient elution (acetonitrile/ammonium formate) to resolve co-eluting analogs .

Q. What experimental strategies can elucidate the impact of 2-methylphenylacetyl modifications on JWH-251’s pharmacological efficacy and toxicity?

- Molecular docking and dynamics simulations: Model interactions between JWH-251’s 2-methyl group and CB1’s hydrophobic subpockets (e.g., Val196, Phe200).

- In vitro mutagenesis: Introduce point mutations in CB1 (e.g., F237L) to assess binding energy changes.

- In vivo behavioral assays: Compare JWH-251 with des-methyl analogs in rodent models for catalepsy, hypothermia, and analgesia to isolate substituent effects .

- Toxicity screening: Measure oxidative stress markers (e.g., lipid peroxidation, glutathione depletion) in hepatic and neuronal cell lines .

Methodological Considerations

- Synthetic protocols: JWH-251 is synthesized via Friedel-Crafts acylation of 1-pentylindole with 2-methylphenylacetyl chloride under anhydrous AlCl₃ catalysis .

- Compliance: Researchers must adhere to Schedule I regulations (U.S. Controlled Substances Act, U.K. Misuse of Drugs Act) for licensing and storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.